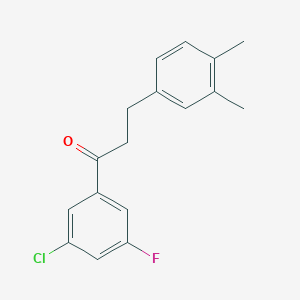

3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone

Description

3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone is a halogenated propiophenone derivative with a molecular formula of C₁₇H₁₅ClF₃O (exact formula inferred from structural analogs). The compound features:

- A propiophenone backbone (a ketone group attached to a propane chain).

- Substituents at three positions:

- 3'-Chloro and 5'-fluoro groups on the aromatic ring adjacent to the ketone.

- A 3,4-dimethylphenyl group attached to the propane chain.

This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer synthesis.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXANJHPPWHQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644859 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-71-0 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

One of the most common methods for synthesizing this compound is the Friedel-Crafts acylation reaction. This involves reacting 3,4-dimethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

- Preparation of Reactants: Dissolve 3,4-dimethylbenzene in an anhydrous solvent like dichloromethane.

- Catalyst Addition: Add aluminum chloride to the reaction mixture under stirring.

- Acylation: Slowly add 3-chloropropionyl chloride to the mixture while maintaining a temperature range of 0–5°C to control the exothermic nature of the reaction.

- Workup: Quench the reaction with water or dilute acid, followed by extraction and purification using recrystallization or chromatography.

Reaction Equation:

$$

C8H10 + C3H5ClO \xrightarrow{AlCl3} C{17}H_{16}ClFO

$$

Halogenation

To introduce the fluorine atom into the propiophenone structure, selective halogenation can be performed using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or elemental fluorine under controlled conditions.

Industrial Production Methods

Continuous Flow Processes

For large-scale production, continuous flow reactors are employed to enhance efficiency and yield. These reactors allow precise control over:

- Temperature

- Pressure

- Reactant concentrations

- Automated monitoring systems ensure consistent quality.

- Purification techniques such as reduced-pressure distillation and rectification ensure high purity levels (≥99%).

Alternative Methods

Chlorination of Propiophenone

An alternative method involves chlorination of propiophenone using chlorine gas in the presence of aluminum trichloride as a catalyst. This method is particularly useful for synthesizing intermediates like 3'-chloropropiophenone.

- Dissolve propiophenone in a solvent like dichloroethane.

- Add aluminum trichloride and bubble chlorine gas through the solution at controlled temperatures (15–70°C).

- Perform hydrolysis, washing, and layering to isolate the crude product.

- Purify by distillation and rectification to achieve high purity (99.7–99.9%).

Yield: Approximately 88–90%.

Optimization Techniques

Reaction Parameters

To improve yield and selectivity:

- Maintain low temperatures during acylation to prevent side reactions.

- Use anhydrous conditions to avoid moisture-induced decomposition.

Purification

Purification methods include:

- Recrystallization using solvents like ethanol or acetone.

- Chromatography techniques for separating impurities.

Data Table: Reaction Parameters for Synthesis

| Method | Key Reactants | Catalyst | Temperature Range | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Dimethylbenzene + Chloropropionyl Chloride | Aluminum Chloride | 0–5°C | ~85 | ≥97 |

| Chlorination of Propiophenone | Propiophenone + Chlorine Gas | Aluminum Trichloride | 15–70°C | ~88–90 | ≥99 |

| Fluorination | Intermediate + Fluorinating Agent | NFSI/Elemental Fluorine | Room Temperature | ~80 | ≥95 |

Notes on Research Findings

- The synthesis routes emphasize precision in temperature control and reagent purity to achieve optimal yields.

- Industrial methods leverage automation for scalability while adhering to environmental safety standards.

- Alternative chlorination methods provide flexibility for intermediate synthesis but require additional steps for fluorination.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone typically involves multi-step organic reactions. Common methods include:

- Preparation of Intermediates : Initial synthesis involves creating intermediate compounds that undergo further reactions.

- Reaction Conditions : The process often requires specific catalysts, solvents, and controlled temperatures to achieve high purity and yield.

- Industrial Production : In industrial settings, large-scale reactors and continuous flow processes are employed to ensure consistent quality.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Research indicates that this compound exhibits notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by targeting c-KIT kinase pathways.

- Anti-inflammatory Effects : It has been shown to modulate cytokine levels, indicating potential use in inflammatory disease treatment.

- Antimicrobial Properties : The compound demonstrates efficacy against certain bacterial strains, highlighting its potential in developing antimicrobial agents.

Medicinal Chemistry

Ongoing research is exploring the therapeutic applications of this compound:

- Drug Development : Its structural features enhance lipophilicity and membrane permeability, making it a candidate for novel drug formulations.

- Mechanism of Action : The compound's interaction with biological targets is under investigation to elucidate its pharmacological effects.

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | c-KIT kinase inhibition | |

| Anti-inflammatory | Cytokine modulation | |

| Antimicrobial | Bacterial growth inhibition |

Case Study on c-KIT Inhibition

Research has demonstrated that this compound can effectively inhibit c-KIT kinase activity in specific cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Research

Studies have shown that this compound can modulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

Antimicrobial Testing

In vitro tests have confirmed the antimicrobial activity of this compound against several bacterial strains, paving the way for further exploration in antibiotic development.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

- Halogenation (Cl/F): The presence of chlorine and fluorine at the 3' and 5' positions introduces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity in electrophilic substitution reactions .

- Thiomethyl vs. Methylsulfanyl: Both groups increase lipophilicity (logP ~3.5), but methylsulfanyl offers better oxidative stability in vivo .

Challenges and Limitations

Biological Activity

3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone (commonly referred to as “compound 1”) is a synthetic organic compound with notable biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 898779-71-0

- Molecular Formula : C17H16ClFO

- Molecular Weight : 290.76 g/mol

- Purity : Typically ≥ 97% .

The biological activity of compound 1 can be attributed to its structural features, which allow it to interact with various biological targets. The presence of both chlorine and fluorine atoms in the structure enhances its lipophilicity and potential for membrane permeability, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by:

- Inhibiting key proteins involved in cell cycle regulation.

- Inducing oxidative stress leading to cell death.

In one study, derivatives of similar structures demonstrated IC50 values ranging from 0.1 to 0.5 μM against various cancer cell lines, indicating potent antiproliferative effects .

Biological Activity Data

| Biological Activity | IC50 (μM) | Target |

|---|---|---|

| Antiproliferative (Cancer) | 0.1 - 0.5 | Various Cancer Cell Lines |

| Apoptosis Induction | <2 | SKBR-3 Breast Cancer Cells |

| Enzyme Inhibition | Varies | Specific Pathways |

Case Study 1: Anticancer Efficacy

A study investigated the effects of compound 1 on SKBR-3 breast cancer cells. The compound was found to significantly inhibit cell proliferation with an IC50 value around 2 nM. The mechanism involved the activation of caspase pathways leading to apoptosis .

Case Study 2: Structure-Activity Relationship

A systematic investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications in the aromatic rings could enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl significantly affected potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone, and what are their respective yields?

- Methodological Answer : A Friedel-Crafts acylation or Suzuki-Miyaura coupling could be employed to introduce the 3,4-dimethylphenyl group to the propiophenone backbone. For halogenation, regioselective chlorination/fluorination may require directing groups (e.g., sulfonic acid derivatives as in ) or halogen-exchange reactions. Yields are highly dependent on reaction conditions; for example, reports trifluoropropanone derivatives synthesized via nucleophilic substitution with yields >80% under anhydrous conditions. Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst systems (e.g., Pd catalysts for cross-couplings) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers due to potential sensitivity to hydrolysis (similar to chlorinated aldehydes in ). Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates. Safety protocols from recommend PPE (gloves, goggles) and fume hoods to avoid inhalation. Waste disposal should follow hazardous chemical guidelines, with neutralization prior to disposal .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be observed?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic protons in the 6.5–8.0 ppm range (split patterns due to chloro/fluoro substituents). The 3,4-dimethylphenyl group’s methyl protons appear as singlets at ~2.3 ppm.

- MS (ESI) : Expect molecular ion peaks at m/z ≈ 292 (M⁺, Cl/F isotopes).

- X-ray Crystallography : Use single-crystal analysis (as in ) to resolve stereochemical ambiguities. Crystallize in ethanol/hexane mixtures for optimal crystal growth .

Advanced Research Questions

Q. How can conflicting NMR data from different studies be resolved when characterizing this compound?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. For example, highlights incomplete characterization of similar compounds. To resolve discrepancies:

- Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts).

- Use DEPT-135 or HSQC to assign quaternary carbons.

- Cross-validate with computational methods (DFT for chemical shift predictions) .

Q. What strategies can optimize the regioselective introduction of substituents in the propiophenone core during synthesis?

- Methodological Answer :

- Halogenation : Use directing groups (e.g., –SO₃H in ) to control chloro/fluoro positions.

- Cross-Coupling : Pd-mediated reactions (e.g., ) with bulky ligands enhance selectivity for sterically hindered aryl groups.

- Protection/Deprotection : Temporarily block reactive sites (e.g., ketone protection as acetals) to prioritize specific substitutions .

Q. How do steric and electronic effects of the 3,4-dimethylphenyl group influence the compound's reactivity in various reactions?

- Methodological Answer :

- Steric Effects : The dimethyl group hinders electrophilic substitution at the ortho position, directing reactions to the para site (similar to ’s 3,4-dimethylphenyl pyrazoles).

- Electronic Effects : Electron-donating methyl groups activate the ring toward electrophiles but deactivate nucleophilic attacks.

- Applications : In pesticide intermediates (), such groups enhance lipid solubility and bioactivity. Test reactivity under varying Lewis acid conditions (e.g., AlCl₃ vs. FeCl₃) .

Key Considerations for Experimental Design

- Contradiction Mitigation : Replicate synthesis under inert conditions to avoid side reactions (e.g., hydrolysis of fluorinated groups).

- Safety : Follow protocols in for handling halogenated intermediates.

- Analytical Validation : Use orthogonal methods (NMR, MS, XRD) to confirm purity and structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.